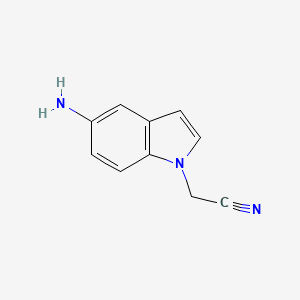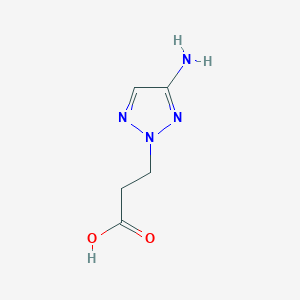
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an amino group at the 4-position of the triazole ring and a propanoic acid moiety attached to the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl derivatives with carbodiimides through a 1,3-dipolar cycloaddition reaction . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These intermediates are then further reacted under controlled conditions to obtain the final product. The choice of reagents and reaction conditions is crucial to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, dihydrotriazole derivatives, and various substituted triazole compounds
科学的研究の応用
作用機序
The mechanism of action of 3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group and triazole ring can form hydrogen bonds and coordinate with metal ions, affecting various biological processes. The compound can inhibit enzyme activity by binding to the active site or interacting with cofactors, leading to the disruption of metabolic pathways .
類似化合物との比較
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound has similar structural features but differs in the position of the amino group and the presence of a carbohydrazide moiety.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds have a similar triazole ring but differ in the substitution pattern and the presence of a propanamide group.
Uniqueness
3-(4-Amino-2H-1,2,3-triazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and reactivity, making it a versatile compound for various applications.
特性
分子式 |
C5H8N4O2 |
|---|---|
分子量 |
156.14 g/mol |
IUPAC名 |
3-(4-aminotriazol-2-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-4-3-7-9(8-4)2-1-5(10)11/h3H,1-2H2,(H2,6,8)(H,10,11) |
InChIキー |
GXLSYZGMZDYZNR-UHFFFAOYSA-N |
正規SMILES |
C1=NN(N=C1N)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-Bromobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174006.png)
![5-[(Dimethylamino)methyl]-N,N-diethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13174010.png)
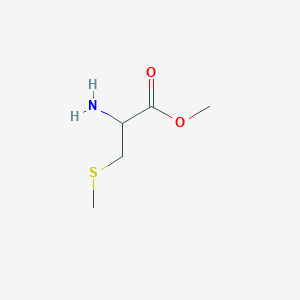

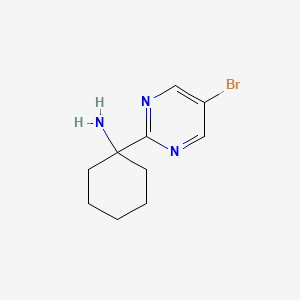
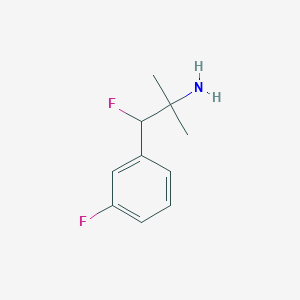
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
![ethyl (3S)-3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B13174038.png)
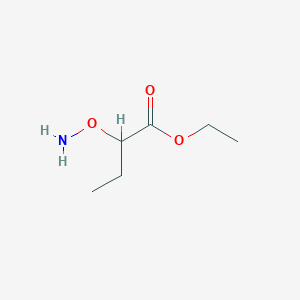
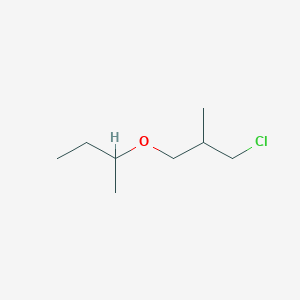

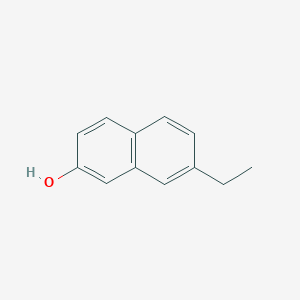
![2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13174058.png)
